molecular formula C19H16N8O B2679926 N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyrazine-2-carboxamide CAS No. 1226451-63-3

N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyrazine-2-carboxamide

カタログ番号: B2679926
CAS番号: 1226451-63-3
分子量: 372.392
InChIキー: HKFGHYDOJJWNAG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring, a pyrazole ring, and a pyrimidine ring

準備方法

The synthesis of N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

化学反応の分析

N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

科学的研究の応用

Anticancer Properties

Research indicates that N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyrazine-2-carboxamide may exhibit anticancer activity. Preliminary studies suggest that the compound can inhibit specific proteins or enzymes involved in cancer pathways, making it a candidate for further pharmacological investigation .

Case Study:
A study focused on poly(ADP-ribose) polymerase (PARP) inhibitors highlighted the potential of similar compounds to selectively inhibit cancer cell growth, particularly in BRCA-mutant cells. This suggests that this compound could be developed as a targeted therapy for certain cancer types .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structural similarity to known antimicrobial agents suggests it may interact with microbial targets, inhibiting their growth and proliferation.

Research Findings:
In vitro studies have shown that compounds with similar structures can effectively inhibit bacterial growth, indicating that this compound might possess similar efficacy against various pathogens .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions. For large-scale production, automated reactors and continuous flow systems are utilized to optimize yield and purity while minimizing by-products.

作用機序

The mechanism of action of N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The specific pathways involved depend on the target and the context of its use .

類似化合物との比較

Similar compounds include other pyrazole and pyrimidine derivatives, such as:

N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyrazine-2-carboxamide stands out due to its unique combination of pyrazine, pyrazole, and pyrimidine rings, which confer distinct chemical and biological properties.

生物活性

N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyrazine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound features a pyrazine ring, a carboxamide functional group, and a substituted pyrimidine moiety. Its molecular formula is C18H19N7O, with a molecular weight of 353.4 g/mol. The presence of multiple heteroatoms and functional groups suggests diverse interaction possibilities with biological targets.

PropertyValue
Molecular FormulaC18H19N7O
Molecular Weight353.4 g/mol
StructureCompound Structure

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Kinase Inhibition : The compound is hypothesized to inhibit specific kinases involved in cell signaling pathways critical for cancer progression. For instance, analogs have shown efficacy against RET kinases associated with thyroid cancer and non-small cell lung cancer .
  • Antitumor Activity : Derivatives of pyrazolo[3,4-d]pyrimidines have demonstrated antitumoral properties in preclinical models, suggesting that this compound may also exhibit similar effects .
  • Anti-inflammatory Effects : Some studies have indicated that related compounds can modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha .

Case Studies and Research Findings

Several studies highlight the biological activity of compounds related to this compound:

Study 1: Kinase Inhibition

A study published in the Journal of Medicinal Chemistry explored the development of pyrazolo[3,4-d]pyrimidine derivatives as Aurora kinase inhibitors. These kinases are vital for cell division, and their inhibition could represent a promising therapeutic strategy for cancer treatment .

Study 2: Antitubercular Activity

Research on substituted benzamide derivatives showed significant activity against Mycobacterium tuberculosis, with several compounds exhibiting IC50 values in the low micromolar range. Although this specific compound was not tested, its structural analogs suggest potential for anti-tubercular applications .

Study 3: Cytotoxicity Assessment

In vitro studies evaluating the cytotoxic effects of related compounds on various cancer cell lines revealed significant antiproliferative activity without notable toxicity to normal cells. For example, one derivative inhibited proliferation in HeLa cells by over 50% while sparing normal fibroblasts .

特性

IUPAC Name

N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N8O/c1-13-23-17(11-18(24-13)27-10-2-7-22-27)25-14-3-5-15(6-4-14)26-19(28)16-12-20-8-9-21-16/h2-12H,1H3,(H,26,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFGHYDOJJWNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。